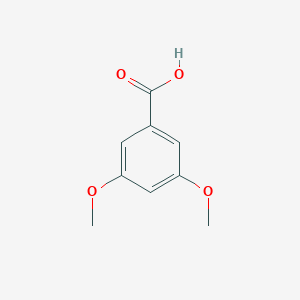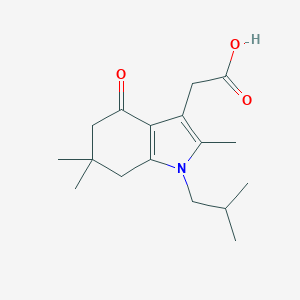![molecular formula C11H12ClNO2 B044379 N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide CAS No. 124958-83-4](/img/structure/B44379.png)
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide, also known as CMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMA is a derivative of the widely used reagent, N-methylformamide (NMF), and has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Mécanisme D'action
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is believed to act as a covalent modifier of lysine residues in proteins, forming a stable adduct through the formation of a thioether bond. This modification can lead to changes in protein structure and function, and has been shown to affect a variety of cellular processes, including transcription, DNA repair, and apoptosis.
Effets Biochimiques Et Physiologiques
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been shown to have a variety of biochemical and physiological effects, depending on the specific protein targets and experimental conditions. In some cases, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been shown to inhibit protein activity, while in others it has been shown to enhance activity. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has also been shown to induce changes in protein conformation and stability, which can have downstream effects on cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide in scientific research is its ability to selectively modify lysine residues in proteins, allowing for the study of specific protein targets. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is also relatively easy to synthesize and can be used in a variety of experimental settings. However, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide does have some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research involving N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide. One area of interest is the development of more selective and potent derivatives of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide for use in drug design and development. Additionally, N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide could be used in the study of various disease states, including cancer and neurodegenerative disorders, to better understand the role of protein acetylation in these conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide and its potential applications in scientific research.
Méthodes De Synthèse
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide can be synthesized through a multi-step process involving the reaction of 2-chloroacetyl-5-methylphenyl isocyanate with N-methylformamide. This reaction yields N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide as a white crystalline solid that is soluble in many organic solvents.
Applications De Recherche Scientifique
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has been used in a variety of scientific research applications, including studies of protein structure and function, enzyme kinetics, and drug design. One of the primary uses of N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide is in the study of protein acetylation, a post-translational modification that plays a crucial role in regulating cellular processes. N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide has also been used as a reagent in the synthesis of various compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
124958-83-4 |
|---|---|
Nom du produit |
N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide |
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
N-[2-(2-chloroacetyl)-5-methylphenyl]-N-methylformamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8-3-4-9(11(15)6-12)10(5-8)13(2)7-14/h3-5,7H,6H2,1-2H3 |
Clé InChI |
XDAONUGJWVXVTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)CCl)N(C)C=O |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CCl)N(C)C=O |
Synonymes |
Formamide, N-[2-(chloroacetyl)-5-methylphenyl]-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



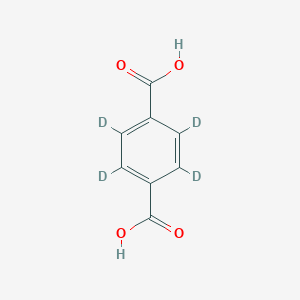
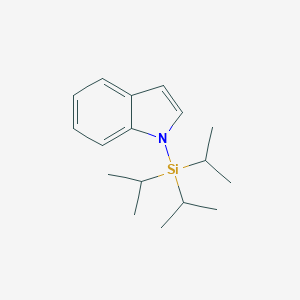
![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)
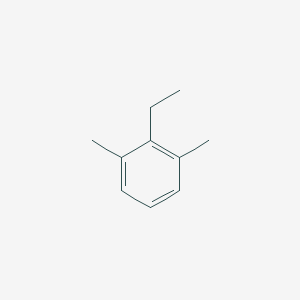
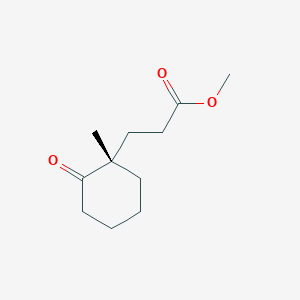
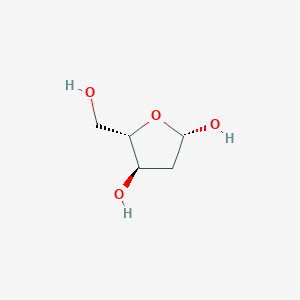
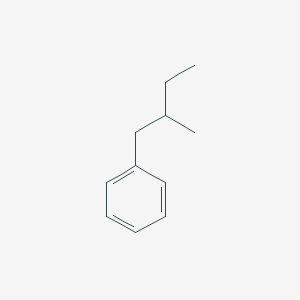
![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
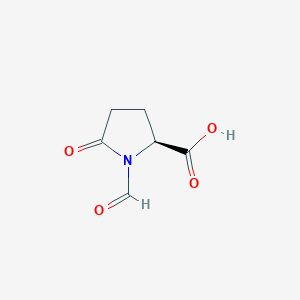
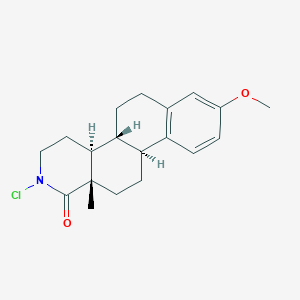
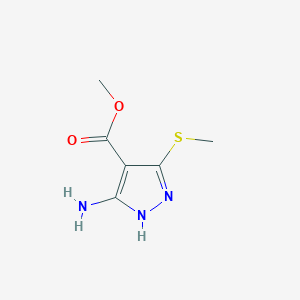
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
